Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS 1220016-73-8 safety data sheet
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS 1220016-73-8 safety data sheet
An In-Depth Technical Guide to Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1220016-73-8)
This document serves as a comprehensive technical guide for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. As a novel research chemical, publicly available data, including a specific Safety Data Sheet (SDS), is limited. Therefore, this guide has been meticulously compiled by synthesizing information from suppliers, analogous compound data, and established principles of organic chemistry and pharmacology. All protocols and safety recommendations should be considered as informed guidance and supplemented with a thorough risk assessment and, where possible, the official SDS obtained from your supplier.
Chemical Identity and Physicochemical Properties
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a heterocyclic compound featuring a piperidine ring linked via an ethoxy bridge to an ethyl benzoate moiety. This structural arrangement suggests its potential as a scaffold in medicinal chemistry, with possible applications in modulating biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1220016-73-8 | Supplier Data |
| Molecular Formula | C₁₆H₂₄ClNO₃ | PubChem[1] |
| Molecular Weight | 313.82 g/mol | Supplier Data |
| Appearance | White to off-white solid (presumed) | General chemical knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C.[2] | Supplier Recommendation[2] |
Synthesis and Manufacturing
While a specific, validated synthesis protocol for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is not publicly documented, a plausible and efficient route can be devised based on established Williamson ether synthesis methodologies, commonly employed for analogous structures like Raloxifene.[3][4][5]
Proposed Synthetic Pathway
The synthesis involves the N-alkylation of a suitable piperidine derivative with a halo-functionalized ethyl benzoate.
Caption: Proposed multi-step synthesis of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride.
Representative Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-bromoethoxy)benzoate
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To a solution of ethyl 2-hydroxybenzoate in a suitable aprotic solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen).
-
Allow the reaction to stir for 30 minutes at room temperature.
-
Add 1,2-dibromoethane dropwise and heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: N-Alkylation
-
To a solution of 2-piperidinemethanol in a polar aprotic solvent (e.g., DMF), add NaH at 0°C.
-
Stir the mixture for 30 minutes before adding the Ethyl 2-(2-bromoethoxy)benzoate from Step 1.
-
Heat the reaction to 80-100°C and stir for 24 hours.[4]
-
Monitor by TLC for the disappearance of the starting materials.
-
After completion, cool the reaction, quench with water, and extract with an appropriate solvent.
-
Purify the coupled product by column chromatography.
Step 3: Salt Formation
-
Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Pharmacology and Potential Mechanism of Action
The piperidine moiety is a prevalent scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological effects including analgesic, antidepressant, antimicrobial, and neuroprotective properties.[6][7][8]
Postulated Mechanism of Action
Given its structural features, Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride may interact with several biological targets. The piperidine ring is a key pharmacophore in many centrally acting agents, suggesting potential activity within the central nervous system (CNS).[7][8] The ethoxy benzoate portion may influence receptor binding affinity and selectivity.
Caption: Postulated interaction of the compound with various biological targets leading to downstream effects.
Analytical Methodologies
To ensure the purity, identity, and quantity of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a suite of analytical techniques should be employed.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point. Detection can be performed using a UV detector at a suitable wavelength (e.g., 254 nm).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation. ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would be a suitable technique.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
General HPLC Protocol for Purity Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Elution: Run a gradient elution from a low to a high percentage of organic solvent over a suitable time frame (e.g., 20-30 minutes).
-
Detection: Monitor the eluent at a wavelength determined by a UV scan of the compound.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Hazard Identification and Safety Precautions
Disclaimer: The following safety information is based on the general hazards of similar chemical structures and is not a substitute for an official Safety Data Sheet (SDS). Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Potential Hazards
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10]
-
Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.[10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[10]
-
Unknown Long-Term Effects: The toxicological properties have not been thoroughly investigated.[10]
Table 2: Recommended Safety Precautions
| Precaution Category | Recommendation | Source |
| Engineering Controls | Use in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. | [2][11] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. For handling powders, a respirator may be necessary. | [12] |
| Handling | Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13] | [13] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11] | [2][11] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [2][12] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops. | [2][10] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [2][10] |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [14] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. | [10][11] |
| Spill and Disposal | Wear appropriate PPE. Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations. | [2][12] |
References
- MATERIAL SAFETY DATA SHEET. (n.d.). RALOXIFENE HYDROCHLORIDE TABLETS.
-
Gadamasetti, K. (2018, June). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Trade Science Inc. Retrieved from [Link]
- Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(4), 791-796.
-
Fisher Scientific. (2024, November 11). SAFETY DATA SHEET: Diethyl azodicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. Retrieved from [Link]
- Blicke, F. F., & Lu, C. J. (1952). Piperidine Derivatives. XIII. Phenyl and Phenylalkyl Substituted Piperidinopropyl Benzoates. Journal of the American Chemical Society, 74(15), 3933-3934.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(19), 2051-2064.
-
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Magnesium acrylate. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Mahale, G. D., et al. (2012). A green process for the preparation of 11-{4-[2-(2-hydroxyethoxy) ethyl]-1-piperazinyl}dibenzo[b,f][6][12]thiazepine. J. Serb. Chem. Soc., 77(3), 385-393.
- Google Patents. (2005). US20050137396A1 - Process for preparing benzoic acids.
- Google Patents. (1996). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
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